5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
The molecular structure of “5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid” is represented by the InChI code1S/C7H4BrN3O2/c8-4-1-3 (7 (12)13)2-5-6 (4)10-11-9-5/h1-2H, (H,12,13) (H,9,10,11)
. This indicates that the compound has a benzotriazole ring with a bromine atom at the 5-position and a carboxylic acid group at the 7-position. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 242.03 , and it is a powder at room temperature .Scientific Research Applications
Corrosion Inhibition
A significant application of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid derivatives, particularly 1,2,3-benzotriazole (BTA) and its derivatives, is in the field of corrosion inhibition. These compounds have shown efficacy in adsorbing on iron and various steels from aqueous solutions, thereby inhibiting corrosion across a wide pH range. The protective action of these organic corrosion inhibitors has been thoroughly investigated through corrosion, electrochemical, and other physicochemical methods. BTA, in particular, has been recognized for its successful application in anticorrosion protection of various steels. The advantages of BTA and its derivatives, especially when combined with other organic corrosion inhibitors, have been analyzed, highlighting their significant role in enhancing the efficiency of anticorrosion protection. Furthermore, research into nanocontainers with BTA indicates potential for increasing the protective properties and environmental safety of coatings on steels, underscoring the importance of ongoing research in this area (Kuznetsov, 2020).
Synthesis of Light-Sensitive Materials
Another application involves the synthesis of light-sensitive materials. The compound 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of metal passivators and light-sensitive materials, demonstrates the utility of benzotriazole derivatives in this domain. Despite its usefulness, the literature had previously indicated a lack of an easily performed synthesis method. However, advancements in green chemistry have led to the development of a practical pilot-scale method for its preparation, showcasing the compound's importance in the synthesis of light-sensitive materials (Gu et al., 2009).
Biologically Active Compounds
Additionally, benzotriazole derivatives have been studied for their role as biologically active compounds. Carboxylic acids, including those derived from benzotriazole, are known for their biological activity. The structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids highlight the potential of these compounds in biologically active applications. Studies have shown a range of activities from antioxidant to antimicrobial and anti-cancer properties, depending on the structure of the carboxylic acid (Godlewska-Żyłkiewicz et al., 2020).
Antioxidant and Anti-inflammatory Agents
Research into the synthesis and evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents further underscores the therapeutic potential of benzotriazole derivatives. These studies have shown that certain benzofused thiazole analogues exhibit in vitro antioxidant and anti-inflammatory activities, providing a foundation for the development of therapeutic agents in these areas (Raut et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2H-benzotriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLIKUKKKGJCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354777-44-8 | |
Record name | 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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